1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate typically involves multi-step reactions. The process begins with the formation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives . The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine and appropriate alkylating agents . The final step involves the attachment of the cyclopentyl group and the formation of the oxalate salt, which can be achieved through esterification and subsequent salt formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate undergoes various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .
Scientific Research Applications
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function. The piperazine ring enhances the compound’s ability to cross cell membranes, increasing its bioavailability. The cyclopentyl group contributes to the compound’s stability and lipophilicity, aiding in its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclohexylethanone oxalate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone oxalate: Contains a phenyl group instead of a cyclopentyl group.
Uniqueness
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclopentyl group provides a balance between hydrophilicity and lipophilicity, enhancing the compound’s solubility and bioavailability.
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-cyclopentylethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O.C2H2O4/c24-19(13-15-5-1-2-6-15)23-11-9-22(10-12-23)14-18-20-16-7-3-4-8-17(16)21-18;3-1(4)2(5)6/h3-4,7-8,15H,1-2,5-6,9-14H2,(H,20,21);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIHDUGEBOIQJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.